molecular formula C10H14BrNO3S B7844435 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide

Cat. No. B7844435
M. Wt: 308.19 g/mol
InChI Key: ZRSUSXZDKCBNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C10H14BrNO3S and its molecular weight is 308.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide shows promising applications in photodynamic therapy, particularly in cancer treatment. A study highlighted the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds demonstrated high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Properties

Compounds derived from 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide have shown significant antimicrobial and antifungal activities. A study synthesized novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, demonstrating considerable antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Photochemical and Photophysical Properties

The photochemical and photophysical properties of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide derivatives are crucial in various applications. Studies on zinc(II) phthalocyanine with benzenesulfonamide derivatives have shown that these compounds exhibit properties suitable for photocatalytic applications, which can be used in various environmental and technological fields (Öncül, Öztürk, & Pişkin, 2021).

Synthesis and Characterization in Drug Development

4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide derivatives have been synthesized and characterized for potential use in drug development. A study demonstrated the preparation of compounds with potential as candidate compounds for drug development, highlighting the significance of these derivatives in pharmaceutical research (Cheng De-ju, 2015).

Crystal Structure and Nonlinear Optics

The crystal structures of derivatives of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide have been investigated for applications in nonlinear optics. A study focused on the preparation and analysis of 4-amino-1-methylpyridinium benzenesulfonate salts, which are used in second-order nonlinear optics, demonstrating the diverse applications of these compounds (Anwar et al., 2000).

properties

IUPAC Name

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3S/c1-10(2,7-13)12-16(14,15)9-5-3-8(11)4-6-9/h3-6,12-13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSUSXZDKCBNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.